2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol

Alpha-1 Adrenergic Receptor Structure-Activity Relationship (SAR) Regiochemistry

The compound 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol (CAS: 1212853-97-8 for the (R)-enantiomer) is a chiral beta-amino alcohol belonging to the class of methoxyphenol derivatives. It is a regioisomer of the endogenous catecholamine metabolite normetanephrine, featuring a methoxy substituent at the 5-position and an amino-hydroxyethyl side chain at the 2-position of the phenolic ring.

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
Cat. No. B13607485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol
Molecular FormulaC9H13NO3
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(CO)N)O
InChIInChI=1S/C9H13NO3/c1-13-6-2-3-7(8(10)5-11)9(12)4-6/h2-4,8,11-12H,5,10H2,1H3
InChIKeyWRVXBHQZFOLCHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol: Chemical Identity and Structural Class for Procurement Specifications


The compound 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol (CAS: 1212853-97-8 for the (R)-enantiomer) is a chiral beta-amino alcohol belonging to the class of methoxyphenol derivatives [1]. It is a regioisomer of the endogenous catecholamine metabolite normetanephrine, featuring a methoxy substituent at the 5-position and an amino-hydroxyethyl side chain at the 2-position of the phenolic ring [2]. Its molecular formula is C9H13NO3 with a molecular weight of 183.20 g/mol, and it is typically supplied as a single enantiomer with a purity specification of 97% .

Procurement Risk: Why 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol Cannot Be Interchanged with its Closest Structural Analogs


Substituting 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol with its closest structural analogs, such as normetanephrine (4-(2-amino-1-hydroxyethyl)-2-methoxyphenol) or octopamine (4-(2-amino-1-hydroxyethyl)phenol), introduces significant risk without explicit comparative data. The regiochemistry of the methoxy and amino-hydroxyethyl groups on the phenyl ring creates a distinct pharmacophore pattern that can dictate receptor binding orientation and enzyme substrate specificity [1]. As demonstrated in related WB4101 alpha-1 adrenoreceptor ligand series, a transposition of the side chain relative to the phenyl ring can reverse selectivity profiles for receptor subtypes, confirming that aromatic substitution patterns are critical efficacy determinants rather than interchangeable features [2].

Direct Comparator Evidence for Scientific Selection of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol


Adrenergic Receptor Subtype Selectivity: A Class-Level Inference for Regioisomeric Differentiation

While direct binding data for 2-(1-amino-2-hydroxyethyl)-5-methoxyphenol against its closest comparator normetanephrine is absent in the literature, a class-level inference can be drawn from the well-characterized regioisomeric sensitivity of the alpha-1 adrenergic receptor system. In the structurally related WB4101 series, moving the side chain from the 3-position to the 4-position on the phenyl ring reversed the selectivity profile from alpha(1A) > alpha(1D) > alpha(1B) to alpha(1D) > alpha(1A) > alpha(1B), with a 10-fold potency difference observed at the alpha(1D) subtype [1]. This established principle of regioisomer-dependent receptor engagement supports the hypothesis that the 2,5-substitution pattern of the target compound will confer a distinct biological fingerprint compared to the 2,4-pattern of normetanephrine.

Alpha-1 Adrenergic Receptor Structure-Activity Relationship (SAR) Regiochemistry

Antioxidant Capacity of Methoxyphenol Derivatives: Identification of Key Structural Determinants

A computational density functional theory (DFT) study on a series of 2-methoxyphenol derivatives has identified the methoxy and phenolic hydroxyl groups as the primary structural determinants of radical scavenging activity [1]. The target compound contains both of these key pharmacophoric elements. However, direct head-to-head comparative antioxidant data (e.g., DPPH IC50, ORAC values) for 2-(1-amino-2-hydroxyethyl)-5-methoxyphenol versus normetanephrine or other in-class analogs is not currently available in the primary literature.

Antioxidant Activity DFT Calculation Methoxyphenol

Recommended Research Applications for 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol Based on Evidence Profile


A Chiral Scaffold for Probing Regioisomer-Dependent Adrenergic Pharmacology

Based on the class-level SAR evidence that regioisomerism dictates alpha-1 adrenoreceptor subtype selectivity , this compound is best positioned as a chiral probe to map the pharmacological consequence of a 2,5-substitution pattern, in direct comparison to the established 2,4-pattern of normetanephrine.

A Functionalized Phenol for in vitro Antioxidant Mechanism Studies

Supporting theoretical evidence confirms the presence of the key antioxidant pharmacophore (methoxy and phenolic OH) within this molecule . Its primary use case is as a defined chemical input for in vitro free radical scavenging assays (e.g., DPPH, ABTS, ORAC) to establish its own quantitative activity profile, as peer-reviewed IC50 values are currently absent.

A Single-Enantiomer Building Block for Asymmetric Synthesis

The compound is commercially available as a defined (R)- or (S)- enantiomer with a specified purity of 97% . Its primary amine and benzylic alcohol functionalities, coupled with chirality, make it a verifiable intermediate for constructing diastereomerically pure libraries where stereochemistry is a critical quality attribute.

Negative Control or Selectivity Panel Component for Catecholamine Assays

As a regioisomer of normetanephrine , the compound can serve as a critical negative control or selectivity panel compound in validated immunoassays or LC-MS/MS methods for catecholamine metabolites, ensuring analytical specificity against the endogenous target analyte normetanephrine.

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